molecular formula C20H17ClN4O2 B14742762 4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol CAS No. 4998-23-6

4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol

Cat. No.: B14742762
CAS No.: 4998-23-6
M. Wt: 380.8 g/mol
InChI Key: UVZYLHBBQONCRZ-UHFFFAOYSA-N
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Description

4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol is a chemical compound known for its unique structure and properties. It is characterized by the presence of azo groups (-N=N-) linked to a chlorinated phenylene ring and two o-cresol units. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol typically involves the diazotization of 4-chloroaniline followed by coupling with o-cresol. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction. The overall reaction can be summarized as follows:

    Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with o-cresol in an alkaline medium to form the final product.

Industrial Production Methods

Industrial production of 4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenylene derivatives.

Scientific Research Applications

4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol involves its interaction with molecular targets through its azo groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound’s ability to undergo redox reactions and form stable complexes with metals makes it valuable in different fields.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[(Phenylene)bis(azo)]di-o-cresol
  • 4,4’-[(Chloro-m-phenylene)bis(azo)]di-o-cresol
  • 4,4’-[(Chloro-o-phenylene)bis(azo)]di-o-cresol

Uniqueness

4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol is unique due to the presence of the chloro group on the para position of the phenylene ring, which influences its reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.

Properties

CAS No.

4998-23-6

Molecular Formula

C20H17ClN4O2

Molecular Weight

380.8 g/mol

IUPAC Name

4-[[3-chloro-4-[(4-hydroxy-3-methylphenyl)diazenyl]phenyl]diazenyl]-2-methylphenol

InChI

InChI=1S/C20H17ClN4O2/c1-12-9-14(4-7-19(12)26)22-23-16-3-6-18(17(21)11-16)25-24-15-5-8-20(27)13(2)10-15/h3-11,26-27H,1-2H3

InChI Key

UVZYLHBBQONCRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)N=NC3=CC(=C(C=C3)O)C)Cl)O

Origin of Product

United States

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